molecular formula C11H12Cl2O3 B3169822 3-(3,5-Dichlorophenoxy)-2,2-dimethylpropanoic acid CAS No. 938132-25-3

3-(3,5-Dichlorophenoxy)-2,2-dimethylpropanoic acid

Cat. No.: B3169822
CAS No.: 938132-25-3
M. Wt: 263.11 g/mol
InChI Key: WNHMFSDYTVEJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dichlorophenoxy)-2,2-dimethylpropanoic acid is an organic compound characterized by the presence of a dichlorophenoxy group attached to a dimethylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenoxy)-2,2-dimethylpropanoic acid typically involves the reaction of 3,5-dichlorophenol with 2,2-dimethylpropanoic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the process may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenoxy)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dichlorophenoxy group to less chlorinated or dechlorinated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenoxy derivatives.

Scientific Research Applications

3-(3,5-Dichlorophenoxy)-2,2-dimethylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenoxy)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dichlorophenoxy group can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dichlorophenoxy)benzaldehyde
  • 3-(3,5-Dichlorophenoxy)-nitrostyrene
  • 3,5-Dichlorophenoxyacetic acid

Uniqueness

3-(3,5-Dichlorophenoxy)-2,2-dimethylpropanoic acid is unique due to its specific structural features, including the presence of both dichlorophenoxy and dimethylpropanoic acid groups. This combination imparts distinct chemical properties, making it suitable for various applications that similar compounds may not fulfill. For example, its stability and reactivity profile differ from those of 3-(3,5-Dichlorophenoxy)benzaldehyde and 3-(3,5-Dichlorophenoxy)-nitrostyrene, providing unique advantages in specific research and industrial contexts .

Properties

IUPAC Name

3-(3,5-dichlorophenoxy)-2,2-dimethylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O3/c1-11(2,10(14)15)6-16-9-4-7(12)3-8(13)5-9/h3-5H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHMFSDYTVEJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=CC(=CC(=C1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938132-25-3
Record name 3-(3,5-dichlorophenoxy)-2,2-dimethylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-Dichlorophenoxy)-2,2-dimethylpropanoic acid
Reactant of Route 2
Reactant of Route 2
3-(3,5-Dichlorophenoxy)-2,2-dimethylpropanoic acid
Reactant of Route 3
Reactant of Route 3
3-(3,5-Dichlorophenoxy)-2,2-dimethylpropanoic acid
Reactant of Route 4
Reactant of Route 4
3-(3,5-Dichlorophenoxy)-2,2-dimethylpropanoic acid
Reactant of Route 5
Reactant of Route 5
3-(3,5-Dichlorophenoxy)-2,2-dimethylpropanoic acid
Reactant of Route 6
Reactant of Route 6
3-(3,5-Dichlorophenoxy)-2,2-dimethylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.